molecular formula C14H16N2OS B5808765 N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea

N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea

Cat. No. B5808765
M. Wt: 260.36 g/mol
InChI Key: XWTNRGJPSBVPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent antioxidant and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea's mechanism of action is based on its ability to scavenge free radicals and reactive oxygen species. It can react with superoxide anion, hydroxyl radical, and peroxynitrite, thereby preventing them from causing damage to cells and tissues. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which further contributes to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. This compound has also been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys. In addition, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea in lab experiments is its potent antioxidant and free radical scavenging properties. It can be used to protect cells and tissues from oxidative stress and inflammation, which is a common problem in many experimental models. However, one of the limitations of using this compound is its relatively short half-life, which can limit its effectiveness in some experimental models. Moreover, this compound can react with other compounds and interfere with some assays, which can be a potential problem in some experiments.

Future Directions

There are several potential future directions for the use of N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea in scientific research. One direction is to explore its potential therapeutic applications in various disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop new derivatives of this compound with improved properties, such as longer half-life and increased specificity for certain ROS. Finally, this compound can be used as a tool for studying the role of oxidative stress and inflammation in various biological processes, which can lead to new insights into the pathogenesis of various diseases.

Synthesis Methods

N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized by reacting 3,5-dimethylaniline with 2-furylmethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been widely used in scientific research as an antioxidant and free radical scavenger. It has been found to protect against oxidative stress and inflammation in various experimental models. This compound has also been used as a probe for measuring reactive oxygen species (ROS) and has been found to be a useful tool for studying the role of ROS in various biological processes.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13-4-3-5-17-13/h3-8H,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTNRGJPSBVPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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